3-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a heterocyclic compound characterized by a pyrazolo[4,3-c]pyridine core with a fluorophenyl substituent. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structure and reactivity. The presence of the fluorine atom is significant as it can enhance the compound's biological activity and stability.
3-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine can be synthesized through various chemical methods, primarily involving cyclization reactions of appropriate precursors. It belongs to the class of pyrazolo[4,3-c]pyridines, which are widely studied for their pharmacological properties and applications in drug development.
The synthesis of 3-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine typically involves the following steps:
The molecular formula of 3-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is , with a molecular weight of approximately 229.25 g/mol. The compound features a bicyclic structure that includes a pyrazole ring fused to a pyridine ring.
3-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine can participate in various chemical reactions:
The mechanism by which 3-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine exerts its biological effects involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets:
This compound belongs to the fused pyrazolopyridine class, featuring a bicyclic scaffold comprising a pyrazole ring annulated with a partially saturated pyridine ring. The core structure is characterized by a pyrazole moiety fused at the 4,3-position of a 1,2,3,4-tetrahydropyridine ring, creating a constrained heteroaromatic system. The defining pharmacophoric element is the 3-(3-fluorophenyl) substituent attached at the C3 position of the pyrazole ring, which introduces distinct electronic and steric properties compared to its para-fluorinated isomer [1] [5] [8]. This fluorine atom, positioned meta to the attachment point, creates a specific electron-withdrawing effect and influences the molecule's dipole moment, π-stacking capability, and overall binding affinity to biological targets. The partially saturated pyridine ring exists in a flexible half-chair conformation, enhancing its ability to interact with diverse enzyme binding pockets. Hydrogen bond acceptor sites include the pyridine nitrogen and pyrazole N2 atom, while the NH group in the tetrahydropyridine ring serves as a potential hydrogen bond donor [2] [4].
The exploration of pyrazolo[4,3-c]pyridines emerged significantly in the early 2000s as medicinal chemists sought novel scaffolds beyond traditional purine isosteres. Researchers initially focused on unsubstituted or phenyl-substituted derivatives, with 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS# 87642-29-3) serving as a foundational compound for SAR studies [7]. The strategic incorporation of fluorine at the meta-position of the phenyl ring represented a critical advancement, driven by the "fluorine revolution" in medicinal chemistry aimed at improving metabolic stability, membrane permeability, and target binding affinity. This compound (CAS# 916423-50-2) was first synthesized and characterized around 2009–2010, coinciding with increased interest in fluorinated heterocycles as CNS-active agents and kinase inhibitors [3] [4]. Its development exemplifies the broader trend of leveraging halogen bonding and bioisosteric replacement strategies in modern drug discovery, particularly in optimizing lead compounds for neurological and oncological targets.
This scaffold serves as a privileged structure in designing ligands for CNS receptors and kinase enzymes due to its balanced lipophilicity, molecular rigidity, and hydrogen-bonding capabilities. The fluorinated derivative specifically addresses limitations of earlier non-halogenated analogs by offering enhanced blood-brain barrier penetration and resistance to oxidative metabolism [3]. Its structural similarity to purines enables competitive inhibition at ATP-binding sites, while the tetrahydropyridine component provides conformational flexibility critical for allosteric modulation. The compound frequently functions as a key intermediate in synthesizing bioactive molecules targeting serotonin receptors (5-HT6), dopamine receptors, and cyclin-dependent kinases [7] [8]. Recent applications include its use as a core structure in developing positron emission tomography (PET) tracers where the fluorine-18 isotopologue enables neuroimaging, though the natural compound contains fluorine-19 [3].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7